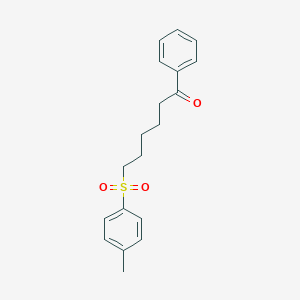![molecular formula C20H18 B420372 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B420372.png)
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
The synthesis of 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene typically involves multiple steps, including the formation of the tricyclic core and the introduction of phenyl groups. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to achieve the desired structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or nitrating agents.
Applications De Recherche Scientifique
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of steric hindrance.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene involves its interaction with molecular targets through π-participation and electrophilic addition reactions. The compound’s unique structure allows for specific interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene can be compared with similar compounds such as:
7-Bromo-3,3-dimethyl-2,4-diphenyltricyclo[3.3.0.0~2,4~]oct-6-ene: This compound has a similar tricyclic structure but includes bromine and methyl groups, affecting its reactivity and applications.
Tricyclo[3.2.1.0~2,4~]oct-6-ene: This simpler compound lacks the phenyl groups, making it less sterically hindered and more reactive in certain reactions.
These comparisons highlight the unique properties of this compound, particularly its steric hindrance and stability, which influence its reactivity and applications.
Propriétés
Formule moléculaire |
C20H18 |
|---|---|
Poids moléculaire |
258.4g/mol |
Nom IUPAC |
3,3-diphenyltricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C20H18/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)18-14-11-12-15(13-14)19(18)20/h1-12,14-15,18-19H,13H2 |
Clé InChI |
FQZNJNRELMUCBK-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C2C=CC1C3C2C3(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]acetone](/img/structure/B420290.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[2-[(5R,6S)-5-hydroxy-6-methoxy-4-oxooxan-2-yl]phenoxy]-2-(2-oxopropyl)oxan-3-yl] acetate](/img/structure/B420292.png)

![1-Methyl-4-[(1-vinyl-5-hexenyl)sulfonyl]benzene](/img/structure/B420297.png)
![Trimethyl[2-methyl-1-(methylsulfonyl)-4-phenyl-2-butenyl]silane](/img/structure/B420298.png)
![{[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]methyl}(trimethyl)silane](/img/structure/B420299.png)
![{2-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]ethyl}(trimethyl)silane](/img/structure/B420300.png)
methyl](trimethyl)silane](/img/structure/B420301.png)
![1-[Methoxy(phenyl)methyl]-4-pentenyl 4-methylphenyl sulfone](/img/structure/B420302.png)
![4-Methylphenyl 1-[(4-methylphenyl)sulfanyl]-2-propenyl sulfone](/img/structure/B420303.png)



![6,6-dibromo-2,2-dimethyloctahydro-3aH-cyclopropa[5,6]cycloocta[1,2-d][1,3]oxathiole](/img/structure/B420307.png)
